N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine
Description
N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine is a propargylamine derivative featuring a 2,3-dihydrobenzofuran core linked via an ethyl group to a terminal alkyne (prop-2-yn-1-amine). This structure combines the aromaticity and rigidity of the dihydrobenzofuran moiety with the reactivity of the propargylamine group, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-8-14-10(2)12-9-15-13-7-5-4-6-11(12)13/h1,4-7,10,12,14H,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRWECHTDAPHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C12)NCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by subsequent functionalization steps to introduce the desired substituents .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods for producing N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine would depend on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the target of interest .
Comparison with Similar Compounds
Structural Analogs with Dihydrobenzofuran Cores
3-(2,3-Dihydro-1-benzofuran-2-yl)-2,2-dimethyl-N-propylpropan-1-amine ()
- Core Structure : Shares the dihydrobenzofuran moiety but replaces the propargylamine with a dimethylpropylamine chain.
- The dimethylpropyl group may enhance lipophilicity compared to the ethyl-propargyl chain in the target compound.
- Molecular Weight : 247.38 g/mol (vs. ~245–265 g/mol for the target compound, estimated based on analogs) .
6-Bromo-N-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine ()
- Core Structure : Retains the dihydrobenzofuran ring but introduces a bromine substituent and an isopropylamine group.
- Key Differences : The bromine atom increases molecular weight (256.14 g/mol) and may influence electronic properties, while the isopropylamine group offers steric bulk compared to the linear ethyl-propargyl chain.
- Potential Applications: Bromination could enhance binding affinity in biological targets but may reduce metabolic stability .
Propargylamine Derivatives with Alternative Aromatic Cores
(E)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-2-yl)-N-(prop-2-yn-1-yl)acrylamide (16b, )
- Core Structure : Dibenzoazepine instead of dihydrobenzofuran, with a propargylacrylamide substituent.
- The acrylamide linker introduces polarity, contrasting with the ethyl group in the target compound.
- Biological Activity : Demonstrated cardioprotective effects in H9c2 cells at 4 µM, suggesting propargylamine derivatives may modulate cellular stress responses .
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n, )
- Core Structure : Benzyl-propargylamine with a fluorophenyl substituent.
- The benzyl group increases aromaticity compared to the dihydrobenzofuran core.
Table 1: Key Properties of Selected Analogs
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Dihydrobenzofuran | Ethyl-propargylamine | ~245–265* | N/A | Propargyl reactivity, rigid core |
| 3-(2,3-Dihydro-1-benzofuran-2-yl)-2,2-dimethyl-N-propylpropan-1-amine | Dihydrobenzofuran | Dimethylpropylamine | 247.38 | N/A | Increased lipophilicity |
| 6-Bromo-N-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine | Dihydrobenzofuran | Bromine, isopropylamine | 256.14 | N/A | Electrophilic halogen, steric bulk |
| (E)-3-(Dibenzoazepin-2-yl)-N-propargylacrylamide (16b) | Dibenzoazepine | Propargylacrylamide | ~350† | 206–208 | Cardioprotective activity |
| N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n) | Benzyl | Fluorophenyl-propargyl | ~255‡ | Oil (rt) | Pd-catalyzed synthesis (67% yield) |
*Estimated based on analogs; †Estimated from structure; ‡Calculated from formula in .
Biological Activity
N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially alleviating symptoms of depression and anxiety .
- Antioxidant Activity : The presence of the benzofuran structure is associated with antioxidant properties, which may protect cells from oxidative stress and inflammation .
- Neuroprotective Effects : Preliminary studies suggest that this compound could provide neuroprotection against various neurodegenerative diseases by modulating neuroinflammatory pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-B Inhibition | 21 | |
| Antioxidant Activity | 15 | |
| Neuroprotective Activity | Not specified |
These results indicate that the compound could be a candidate for further development as an antidepressant or neuroprotective agent.
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound:
- Depression Models : In rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant effects.
- Neurodegeneration Models : Studies involving neurotoxic agents indicated that treatment with this compound could mitigate neuronal loss and improve cognitive function.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amines:
- Perry Disease Treatment : A study investigating compounds with similar structures found them effective in managing symptoms associated with Perry Disease, which is characterized by parkinsonism and psychiatric symptoms .
- Mycobacterium tuberculosis Inhibition : Research on dibenzobenzofuran derivatives has shown promising results against Mycobacterium tuberculosis, indicating that modifications to the benzofuran structure can enhance antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
